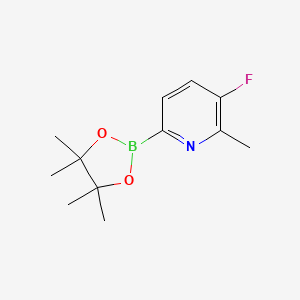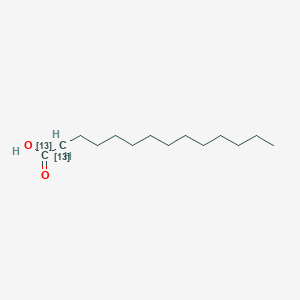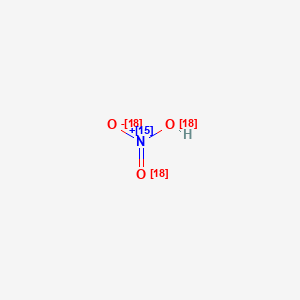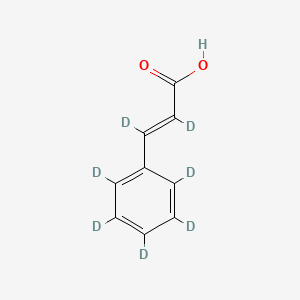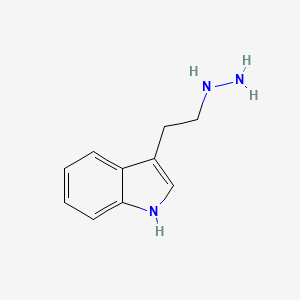
3-(2-Hydrazinylethyl)-1H-indole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Synthesis Techniques
Indole derivatives, including 3-(2-Hydrazinylethyl)-1H-indole, are synthesized and functionalized through various chemical reactions. Palladium-catalyzed reactions are notably significant for their ability to tolerate a wide range of functionalities, making them suitable for complex molecules. These methods offer access to fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).
Biomedical Applications
Antiproliferative and Optical Activities
Novel Schiff bases derived from indole and biphenyl have been synthesized, demonstrating weak cytotoxic activities against tumor and normal cell lines. Their structures are characterized by elemental analysis, mass spectrometry, NMR, and UV-Vis spectroscopy, highlighting the potential of indole derivatives in cancer chemotherapy (Tan, Zhang, Sun, & Zhou, 2019).
Rational Drug Design
The unique anticancer mechanisms of dietary indole-3-carbinol (I3C), a naturally occurring anticancer agent, have been mimicked to block Akt signaling in cancer prevention. Indole analogs, optimized from the active components of I3C, have shown potent oral anticancer activity across various cancers without significant toxicity, underscoring the importance of indole derivatives in drug development (Chao, Yean, Amin, Green, & Jong, 2007).
Chemical Properties and Reactivity
Catalyst-Free Thiolation
A catalyst-free thiolation of indoles with sulfonyl hydrazides developed in water under mild conditions demonstrates the reactivity of indole derivatives in creating 3-sulfenylindoles efficiently. This process, generating only nitrogen and water as by-products, highlights the environmental friendliness of such reactions (Yang, Zhang, Tang, Hu, Zha, & Wang, 2016).
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12-13H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDSMAGHZDFZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599586 | |
| Record name | 3-(2-Hydrazinylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydrazinylethyl)-1H-indole | |
CAS RN |
21216-31-9 | |
| Record name | 3-(2-Hydrazinylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



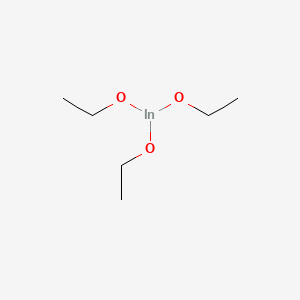
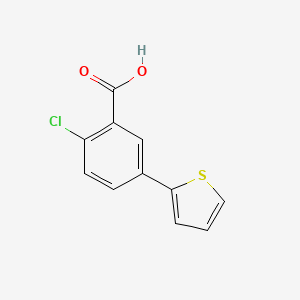
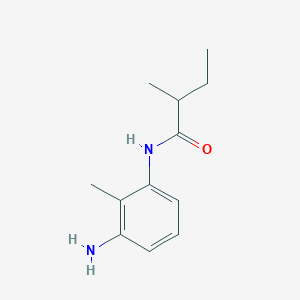
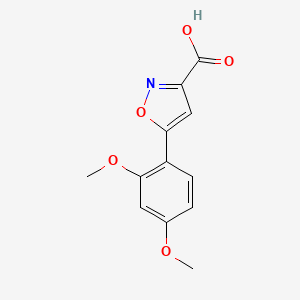



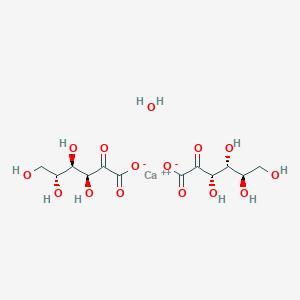
![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)
